2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl carbonyl group attached to a substituted phenyl ring. The phenyl ring contains a methoxy group at the 2-position and a fluorine atom at the 5-position, creating a distinct electronic environment that influences its reactivity and physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWNPUYOHONFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855681 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256467-37-4 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Strategy
The Friedel-Crafts acylation reaction stands as the most direct method for constructing the trifluoroacetyl-aryl framework. This approach involves electrophilic substitution on the activated aromatic ring of 5-fluoro-2-methoxybenzene derivatives.
Key Reaction Parameters :
- Electrophile : Trifluoroacetic anhydride (TFAA) serves as the acylating agent, generating the acylium ion upon activation with Lewis acids such as aluminum chloride (AlCl₃).
- Solvent System : Anhydrous dichloromethane or 1,2-dichloroethane enables optimal ion pair separation while suppressing side reactions.
- Temperature Profile : Reactions typically proceed at −10°C to 0°C to minimize over-acylation and resinification byproducts.
Industrial Production Methods
Continuous Flow Reactor Optimization
Scale-up challenges inherent to batch processes are mitigated through continuous flow systems:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 12–18 h | 45–60 min |
| Temperature Control | ±5°C | ±0.5°C |
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
| Impurity Profile | 8–12% | <2% |
The enhanced mass/heat transfer in microchannel reactors enables precise stoichiometric control, particularly critical for exothermic acylation steps. A representative pilot-scale setup achieves 92% conversion with 99.5% purity through in-line IR monitoring and automated quench systems.
Crystallization and Purification Technologies
Final product isolation employs hybrid antisolvent crystallization:
Optimized Conditions :
- Solvent : Ethyl acetate/hexane (3:7 v/v)
- Cooling Rate : 0.5°C/min from 50°C to −10°C
- Additive : 0.1% w/w seed crystals of γ-polymorph
This protocol generates monodisperse particles (D90 < 50 μm) with optimal flowability for pharmaceutical formulation. Thermoanalytical studies (DSC/TGA) confirm polymorphic stability up to 150°C, critical for long-term storage.
Comparative Analysis of Methodologies
Table 1: Synthetic Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 68–72 | 98.5 | High | 1.0 |
| Nucleophilic | 55–60 | 97.2 | Moderate | 1.8 |
| Reductive | 35–45 | 99.8 | Low | 3.2 |
| Continuous Flow | 85–88 | 99.5 | Very High | 0.7 |
The Friedel-Crafts route remains industrially dominant due to its atom economy and established safety protocols. However, continuous flow systems demonstrate clear advantages in throughput and consistency for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol interacts with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The fluoro-methoxyphenyl group contributes to the compound’s binding affinity and specificity.
Chemical Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes oxidation, reduction, and substitution reactions.
Types of Reactions :
- Oxidation: Conversion to corresponding ketones or acids.
- Reduction: Formation of alcohols or hydrocarbons.
- Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions :
- Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Involves reagents such as halogens, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed :
- Oxidation: Produces trifluoroacetophenone derivatives.
- Reduction: Yields trifluoroethanol derivatives.
- Substitution: Forms various substituted phenyl derivatives.
Computed Properties
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone has several computed properties :
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance its ability to interact with enzymes and receptors, potentially leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
Heterocyclic Derivatives
Replacement of the phenyl ring with heterocycles modifies electronic and steric profiles:
Key Observations :
- Triazole derivatives exhibit high synthetic yields (up to 93%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Oxadiazole analogs are prized for their thermal stability and bioactivity .
Alkyl/Aryl Substituents on the Carbonyl Side Chain
Modifications to the trifluoroethyl group influence lipophilicity and metabolic stability:
Key Observations :
- Amino groups (-NH₂) enable further functionalization via diazotization or amidation .
- Bulky substituents (e.g., phenoxy) reduce crystallization tendencies, favoring amorphous phases in material science .
Biological Activity
Chemical Identity
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone, with the CAS number 1256467-37-4 and molecular formula C9H6F4O2, is a fluorinated organic compound notable for its unique structural characteristics. The presence of trifluoromethyl and fluoro groups enhances its potential biological activity and interactions with various biomolecules .
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroacetic anhydride under controlled conditions to ensure high yield and purity. This process can be scaled for industrial production using advanced techniques such as continuous flow reactors .
The biological activity of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl and fluoro substituents facilitate these interactions, potentially leading to modulation of biological processes such as inflammation and cancer cell proliferation .
Therapeutic Potential
Research has indicated that this compound may possess significant therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways involved in inflammation.
- Anticancer Properties : Investigations into its effects on various cancer cell lines have shown promise in inhibiting tumor growth .
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological effects of this compound:
- Enzymatic Inhibition : In vitro assays have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in cancer progression. For example, compounds similar to 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone showed IC50 values ranging from nanomolar to low micromolar concentrations against various targets .
- Cell Proliferation Studies : In cell line experiments, derivatives have been tested for their antiproliferative effects. For instance, a related compound was shown to have an IC50 value of 25.3 nM against KG1 cell lines, indicating strong activity against hematological malignancies .
- In Vivo Evaluations : Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of these compounds. One study reported nearly complete inhibition of tumor growth in xenograft models at doses as low as 10 mg/kg .
Comparative Analysis
| Compound Name | Molecular Weight | IC50 (nM) | Target |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone | 222.14 g/mol | Varies | Various |
| Related Compound A | 204.15 g/mol | 25.3 | FGFR1 |
| Related Compound B | 220.00 g/mol | <10 | EGFR T790M |
This table illustrates the varying potency of related compounds, emphasizing the potential of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
